
Neothorin
Übersicht
Beschreibung
In the field of organic chemistry, the synthesis and analysis of compounds provide valuable insights into their potential applications and behaviors. While "Neothorin" as a specific compound was not identified, the research into similar compounds involves intricate processes to determine their molecular structure, chemical reactions, physical and chemical properties.
Synthesis Analysis
The total synthesis of complex molecules, such as marine natural products like neopeltolide, involves key bond-forming steps and cyclization to efficiently assemble the carbon backbone of the natural product (Custar, D., Zabawa, T., & Scheidt, K., 2008). Such syntheses often reveal the intricate dance of atoms and bonds, leading to significant insights into molecular architecture and reactivity.
Molecular Structure Analysis
The determination of crystal structures through methods like X-ray diffraction sheds light on the spatial arrangement of atoms within a molecule. For example, the crystal structure of polymers prepared with Neodymium-catalytic systems provided insights into the stereoregularity of cis-1,4-isotactic polypentadiene (Purevsuren, B. et al., 1998). Understanding these structures is crucial for predicting the behavior and reactivity of molecules.
Chemical Reactions and Properties
Chemical reactions often involve the transformation of substrates into more complex structures with unique properties. The synthesis of neo-N-confused phlorins and their oxidation to phlorinone highlighted the tunable properties of these compounds, including long-wavelength absorption (Kong, J. et al., 2017). Such reactions are pivotal in the development of new materials with specific optical or electronic properties.
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystallinity are fundamental to understanding how a compound behaves under different conditions. These properties are often determined through systematic analysis following synthesis, providing critical data for application development.
Chemical Properties Analysis
The chemical properties of a compound, including reactivity, stability, and compatibility with other substances, are essential for its practical application. Studies on compounds like neodymium carbonate offer insights into the reactivity and potential uses of such materials in various fields (Liu, S. et al., 1999).
Wissenschaftliche Forschungsanwendungen
- Hajialigol, S., Taher, M., & Malekpour, A. (2006). A New Method for the Selective Removal of Cadmium and Zinc Ions from Aqueous Solution by Modified Clinoptilolite. This study explores the use of modified clinoptilolite for removing zinc and cadmium ions from aqueous solutions. The modification process includes the use of benzyldimethyltetradecylammonium chloride (BDTA) and neothorin [(2-(2-arsenophenylazo)chromotropic acid disodium salt, C10H11AsN2Na2O11S2)] to enhance adsorption. The study provides insight into the optimal conditions for the selective removal of these metal ions (Hajialigol et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
disodium;3-[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13AsN2O11S2.2Na/c20-12-7-9(31(25,26)27)5-8-6-13(32(28,29)30)15(16(21)14(8)12)19-18-11-4-2-1-3-10(11)17(22,23)24;;/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRURKGOGGBIGRV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)[As](=O)(O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11AsN2Na2O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501047757 | |
| Record name | 3-[2-(2-Arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501047757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neothorin | |
CAS RN |
3547-38-4 | |
| Record name | 3-[2-(2-Arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501047757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 3-[(o-arsonophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B1147250.png)
![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)
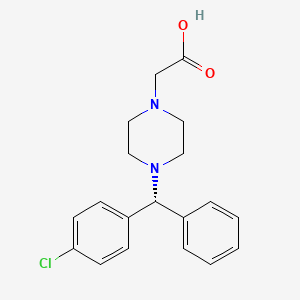
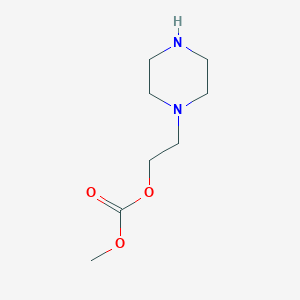
![1-[(Z)-but-1-enyl]-4-fluorobenzene](/img/structure/B1147256.png)
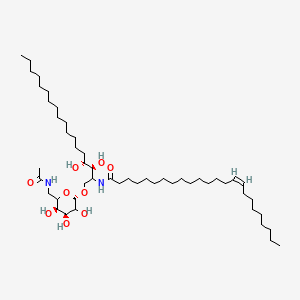
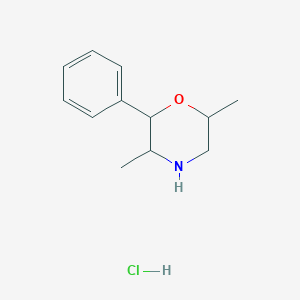
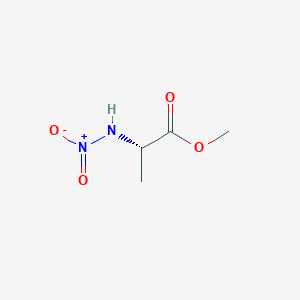
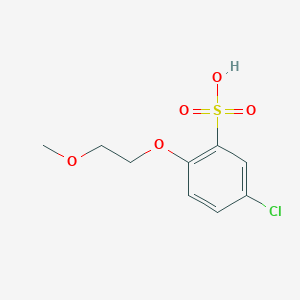
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)